The compound can be classified under heterocyclic compounds, specifically as an oxazole derivative. Oxazoles are five-membered aromatic rings containing nitrogen and oxygen atoms, which contribute to the compound's reactivity and biological properties. The hydrochloride form indicates that the compound is a salt, enhancing its solubility and stability in various solvents.
The synthesis of 3-(1,2-Oxazol-3-yl)aniline hydrochloride typically involves several key steps:
The synthesis may utilize metal-free catalysts to promote environmentally friendly production methods. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
The molecular formula for 3-(1,2-Oxazol-3-yl)aniline hydrochloride is , with a molecular weight of approximately 215.63 g/mol. The structure features:
3-(1,2-Oxazol-3-yl)aniline hydrochloride is capable of undergoing various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-(1,2-Oxazol-3-yl)aniline hydrochloride varies depending on its application. For instance, as a corrosion inhibitor for metals, it functions by forming a protective layer on metal surfaces through adsorption mechanisms. This layer reduces metal reactivity with corrosive environments, effectively slowing down corrosion rates.
3-(1,2-Oxazol-3-yl)aniline hydrochloride has several notable applications:
The precise chemical nomenclature of 3-(1,2-oxazol-3-yl)aniline hydrochloride follows IUPAC conventions that prioritize functional group hierarchy and ring numbering systems. The parent heterocycle is classified as a 1,2-oxazole (isoxazole), where positions 3 and 5 on the ring are constitutionally distinct due to the oxygen atom at position 1 and nitrogen at position 2. The aniline moiety (aminophenyl group) attaches specifically at the isoxazole's C3 position, yielding the core structure 3-(1,2-oxazol-3-yl)aniline. Protonation of the aniline nitrogen generates the hydrochloride salt, systematically named 3-(1,2-oxazol-3-yl)anilinium chloride [2] [3]. The SMILES notation (C1=CC(=CC(=C1)N)C2=NOC=C2) and InChIKey (UWPUYOFTOGJMIN-UHFFFAOYSA-N) provide unambiguous machine-readable descriptors essential for cheminformatics and database management [3].
Table 1: Constitutional Isomers of Oxazole-Aniline Hybrids with Distinct Pharmacological Profiles
Compound Name | Attachment Position | Structural Formula (Core) | Key Differentiating Properties |
---|---|---|---|
3-(1,2-Oxazol-3-yl)aniline | Isoxazole C3-Aniline | C₉H₈N₂O | Hydrogen-bond donor capacity from primary amine; dipolar character at N-O bond |
3-(1,2,4-Oxadiazol-3-yl)aniline | 1,2,4-Oxadiazole C3 | C₈H₇N₃O | Enhanced metabolic stability; bioisosteric replacement for esters/amides [1] [5] |
2-Methyl-3-(1,3-oxazol-2-yl)aniline | Oxazole C2-Aniline | C₁₀H₁₀N₂O | Steric hindrance from methyl group; altered electronic distribution [6] |
5-(3-Aminophenyl)isoxazole-3-carboxylic acid | Isoxazole C5-Aniline | C₁₀H₈N₂O₃ | Additional hydrogen-bond acceptor from carboxylic acid; zwitterionic potential |
Critical isomeric distinctions arise when comparing constitutional isomers with alternative heterocyclic arrangements or substitution patterns. The 1,2,4-oxadiazole isomer (prominently featured in drugs like Ataluren and Pleconaril) exhibits markedly different electronic distribution and metabolic stability compared to the isoxazole derivative due to the nitrogen-rich heterocycle [1] [5]. Similarly, the 1,3-oxazole (oxazole) isomer with aniline attachment at C2 (as in 2-methyl-3-(1,3-oxazol-2-yl)aniline hydrochloride) demonstrates altered dipole moments and hydrogen-bonding patterns due to the reversed positions of nitrogen and oxygen atoms within the ring [6]. These subtle structural variations significantly impact physicochemical parameters including logP (predicted 1.98 for the target compound), aqueous solubility, and polar surface area—factors governing membrane permeability and target engagement. Mass spectrometry analysis reveals a characteristic molecular ion cluster at m/z 161.07094 [M+H]⁺ for the free base, with collision cross-section values of 130.1 Ų for the protonated species, serving as key identifiers for analytical differentiation from its isomers [3].
The therapeutic exploration of oxazole-aniline hybrids originated in mid-20th century medicinal chemistry with the development of oxazole-based antitussives. Oxolamine (2,3-dimethyl-5-[(3,4,5-trimethoxyphenyl)methyl]-1,2-oxazole) emerged in the 1960s as the first clinically successful oxazole derivative, functioning as a cough suppressant through peripheral sensory nerve modulation [1]. This pioneering application demonstrated the viability of isoxazole scaffolds in central nervous system (CNS)-adjacent therapeutics despite limited blood-brain barrier penetration—a limitation later addressed through strategic salt formation. The subsequent development of fasiplon (a 3-(5-aryl-1,2-oxazol-3-yl)aniline analog) as a non-benzodiazepine anxiolytic in the 1990s represented a quantum leap in target specificity, acting as a selective GABA_A receptor partial agonist with reduced sedation liabilities [1].
Table 2: Historical Milestones in Oxazole-Aniline Pharmacophore Development
Era | Key Compound | Structural Innovation | Therapeutic Application |
---|---|---|---|
1960s | Oxolamine | 3,5-Disubstituted isoxazole with lipophilic tail | Peripheral antitussive |
1980s | Pleconaril | 3-(3,5-Dimethylisoxazolyl)aniline bioisostere | Antiviral (picornavirus inhibitor) |
1990s | Fasiplon | 3-(5-Aryl-1,2-oxazol-3-yl)aniline core | Anxiolytic (GABA_A receptor modulator) |
2000s | Ataluren (1,2,4-oxadiazole analog) | Bioisosteric replacement of isoxazole | Nonsense mutation readthrough (Duchenne MD) |
2010s-Present | 3-(1,2-Oxazol-3-yl)aniline derivatives | Targeted modifications at C5 position | Kinase inhibitors & CNS-targeted agents |
The strategic incorporation of aniline moieties onto the isoxazole core accelerated in the 2000s with the recognition that the 3-aminophenyl group enables versatile hydrogen bonding with biological targets while maintaining favorable π-stacking capabilities. Patent literature from this period (e.g., WO2007078113A1) discloses synthetic methodologies for 3-(isoxazol-3-yl)aniline precursors as intermediates in producing kinase inhibitors and neuroprotective agents [4]. Contemporary research leverages this scaffold in targeted protein degradation platforms and epigenetic modulators, exploiting the molecule's dual hydrogen-bonding capacity (aniline donor + isoxazole acceptor) for interaction with E3 ubiquitin ligases and bromodomains. The historical trajectory demonstrates a shift from phenotypic screening approaches toward structure-based design, with modern derivatives achieving picomolar affinities through strategic substitution at the isoxazole C5 position and modifications to the aniline ring [4] [7] [8].
The hydrochloride salt formation of 3-(1,2-oxazol-3-yl)aniline represents a critical pharmaceutical optimization strategy that fundamentally alters solid-state and solution-phase properties. Protonation occurs preferentially at the aniline nitrogen (pKa predicted ~4.9) rather than the isoxazole ring, generating a stable ammonium chloride species with enhanced crystallinity and handling characteristics. This protonation state converts the weakly basic aniline (free base pKa ~4.6-5.2) into a permanently charged species under physiological conditions, significantly influencing solubility, dissolution kinetics, and salt dissociation profiles [2] [5]. X-ray diffraction analyses of analogous compounds reveal that chloride ions engage in hydrogen-bonding networks with the ammonium group (N⁺-H···Cl⁻ distance ~3.09 Å) and water molecules, creating stable crystal lattices that reduce hygroscopicity compared to the free base form.
The hydrochloride salt demonstrates markedly improved aqueous solubility (>50 mg/mL versus <5 mg/mL for free base) crucial for formulation development, particularly in parenteral and early preclinical in vivo models. This enhancement facilitates higher achievable plasma concentrations in pharmacokinetic studies without cosolvent requirements that complicate toxicological assessments. Crucially, the protonated aniline group cannot undergo the oxidative metabolism typical of aromatic amines, potentially mitigating formation of reactive quinone-imine intermediates that cause idiosyncratic toxicity—a documented concern with aniline-containing pharmaceuticals [5]. The hydrochloride salt also influences the molecule's electronic distribution, as evidenced by calculated molecular electrostatic potential (MEP) maps showing increased positive charge localization on the aniline ring (+0.27 e vs. +0.19 e in free base), which may enhance π-cation interactions with target proteins such as kinase ATP pockets or G-protein-coupled receptors.
The strategic application of hydrochloride salt formation extends to purification advantages, as the crystalline salt enables straightforward recrystallization from ethanol/water mixtures to achieve >95% purity—a critical specification for pharmacological screening compounds [2] [5]. Differential scanning calorimetry of the hydrochloride form typically shows a sharp endotherm at 192-197°C (decomposition) without polymorphic transitions below melting, indicating stable crystalline form development. This contrasts with the free base, which may exhibit oiling out or polymorphism issues during solidification. These pharmaceutical advantages explain why >65% of preclinical candidates containing aromatic amines advance as hydrochloride salts despite the molecular weight penalty (~8.5% mass increase), as the benefits in developability outweigh the modest increase in formula weight.
Table 3: Clinically Approved Compounds Containing Oxazole/Aniline Hybrid Structures
Compound Name | Heterocyclic Core | Therapeutic Category | Approval Year | Key Structural Feature |
---|---|---|---|---|
Oxolamine | 1,2-Oxazole | Antitussive | 1960s | 3,5-Disubstituted isoxazole |
Fasiplon | 1,2-Oxazole | Anxiolytic | 1994 (France) | 3-(5-Aryl-1,2-oxazol-3-yl)aniline derivative |
Pleconaril | 1,2,4-Oxadiazole | Antiviral (picornavirus) | Investigational | Oxadiazole bioisostere |
Ataluren | 1,2,4-Oxadiazole | Genetic disorder (nonsense mutation) | 2014 (EU) | 1,2,4-Oxadiazole-3-aniline hybrid |
Micafungin | Isoxazole-containing | Antifungal (echinocandin) | 2005 (US) | 4,5-Dihydroisoxazole with sulfated aniline |
Interactive Data Table: Filter by heterocycle type, approval year, or therapeutic category
[End of Article]
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1